2-(4-Nitroimidazol-1-yl)-1-piperidin-1-ylethanone
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Overview
Description
2-(4-Nitroimidazol-1-yl)-1-piperidin-1-ylethanone is a compound that belongs to the class of nitroimidazole derivatives Nitroimidazoles are known for their broad range of biological activities, including antibacterial, antifungal, and anticancer properties
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially impact its bioavailability .
Result of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The properties of imidazole derivatives can be influenced by various factors, including ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitroimidazol-1-yl)-1-piperidin-1-ylethanone typically involves the reaction of 4-nitroimidazole with piperidine and an appropriate acylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would involve optimizing reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitroimidazol-1-yl)-1-piperidin-1-ylethanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base
Major Products
Oxidation: Products may include further oxidized nitro compounds.
Reduction: Products include amino derivatives of the original compound.
Substitution: Products vary depending on the nucleophile used, resulting in substituted imidazole derivatives
Scientific Research Applications
2-(4-Nitroimidazol-1-yl)-1-piperidin-1-ylethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly in targeting hypoxic tumor cells.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole derivative used primarily as an antibacterial and antiprotozoal agent.
Tinidazole: Similar to metronidazole, used for treating infections caused by anaerobic bacteria and protozoa.
Ornidazole: Used for its antibacterial and antiprotozoal properties .
Uniqueness
2-(4-Nitroimidazol-1-yl)-1-piperidin-1-ylethanone is unique due to its specific structure, which combines the nitroimidazole moiety with a piperidine ring. This combination may enhance its biological activity and specificity compared to other nitroimidazole derivatives .
Properties
IUPAC Name |
2-(4-nitroimidazol-1-yl)-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O3/c15-10(13-4-2-1-3-5-13)7-12-6-9(11-8-12)14(16)17/h6,8H,1-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVFFXWJGVWUIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(N=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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